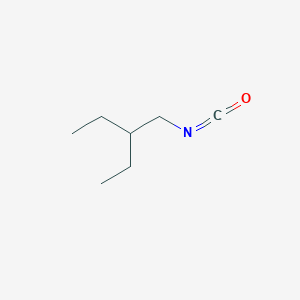

3-(Isocyanatomethyl)pentane

描述

3-(Isocyanatomethyl)pentane is an organic compound with the molecular formula C7H13NO It is a branched alkane with an isocyanate functional group attached to the third carbon of the pentane chain

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isocyanatomethyl)pentane typically involves the reaction of 3-(chloromethyl)pentane with sodium cyanate under controlled conditions. The reaction proceeds as follows: [ \text{3-(Chloromethyl)pentane} + \text{Sodium cyanate} \rightarrow \text{this compound} + \text{Sodium chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反应分析

Types of Reactions: 3-(Isocyanatomethyl)pentane undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water.

Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Alcohols: React with the isocyanate group to form urethanes.

Amines: React with the isocyanate group to form ureas.

Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to form carbon dioxide and an amine.

Major Products Formed:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Carbamic Acid: Formed from the reaction with water, which further decomposes.

科学研究应用

Polymer Chemistry

Monomer in Polyurethane Synthesis

3-(Isocyanatomethyl)pentane serves as a key monomer in the production of polyurethanes, which are widely used in foams, elastomers, and coatings. The reactivity of the isocyanate group allows it to react with polyols to form urethanes, leading to materials with tailored mechanical properties.

Table 1: Properties of Polyurethanes Derived from this compound

| Property | Value | Notes |

|---|---|---|

| Tensile Strength | 20-40 MPa | Varies based on formulation |

| Elongation at Break | 300-600% | High flexibility |

| Hardness (Shore A) | 60-90 | Adjustable through formulation |

| Thermal Stability | Up to 120°C | Suitable for various applications |

Materials Science

Development of Advanced Materials

In materials science, this compound is employed to create advanced materials with specific thermal and mechanical properties. Its ability to form cross-linked networks enhances the durability and resistance of materials against environmental factors.

Case Study: High-Performance Coatings

A study demonstrated that coatings formulated with this compound exhibited superior adhesion and chemical resistance compared to traditional coatings. The incorporation of this compound allowed for the development of coatings suitable for harsh industrial environments.

Biomedical Applications

Potential in Drug Delivery Systems

Recent investigations have explored the use of this compound in drug delivery systems. The compound's isocyanate group can react with various nucleophiles, facilitating the design of drug carriers that release therapeutic agents in a controlled manner.

Table 2: Comparison of Drug Delivery Systems Utilizing Isocyanates

| System Type | Release Mechanism | Advantages |

|---|---|---|

| Polyurethane-based | Hydrolysis | Biodegradable, customizable release |

| Urea-based | Enzymatic degradation | Targeted delivery |

| Carbamate-based | pH-sensitive release | Controlled release in acidic environments |

Industrial Applications

Coatings, Adhesives, and Sealants

Due to its reactivity, this compound is extensively utilized in the production of coatings, adhesives, and sealants. Its ability to form strong covalent bonds enhances the performance characteristics of these products.

Case Study: Adhesive Formulations

Research has shown that adhesives formulated with this compound demonstrate improved bonding strength and resistance to moisture compared to conventional adhesives. This makes them suitable for applications in construction and automotive industries.

作用机制

The mechanism of action of 3-(Isocyanatomethyl)pentane primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of polyurethanes through the reaction with polyols.

相似化合物的比较

3-Methylpentane: A branched alkane with a similar structure but lacking the isocyanate group.

2-Methylpentane: Another branched alkane with the methyl group on the second carbon.

Hexane: A straight-chain alkane with no branching or functional groups.

Uniqueness: 3-(Isocyanatomethyl)pentane is unique due to the presence of the isocyanate group, which imparts significant reactivity and versatility. This functional group allows the compound to participate in a wide range of chemical reactions, making it valuable in various industrial and research applications.

生物活性

3-(Isocyanatomethyl)pentane is a chemical compound that belongs to the class of isocyanates, which are known for their reactivity and utility in various industrial applications, including the production of polyurethanes, adhesives, and coatings. Understanding its biological activity is crucial due to its potential implications for human health and environmental safety.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁N₃O. Its structure features an isocyanate functional group (-N=C=O) attached to a pentane backbone, which influences its reactivity and biological interactions.

Toxicological Profile

Isocyanates, including this compound, are recognized for their potential toxicity. They can cause respiratory issues, skin irritation, and sensitization upon exposure. The primary toxicological concerns associated with isocyanates include:

- Respiratory Irritation : Inhalation can lead to symptoms such as coughing, wheezing, and shortness of breath.

- Dermal Effects : Skin contact may result in dermatitis or allergic reactions.

- Sensitization : Repeated exposure can lead to sensitization, making individuals more susceptible to allergic reactions upon subsequent exposures.

A study highlighted the acute toxicity of various isocyanates, indicating that compounds with longer carbon chains tend to exhibit lower volatility and may pose different risks compared to smaller isocyanates .

The biological activity of this compound primarily stems from its ability to react with nucleophilic sites in biological molecules. This reactivity can lead to:

- Protein Modification : Isocyanates can covalently bond with amino acids in proteins, potentially altering protein function and triggering immune responses.

- Cellular Effects : Exposure may induce oxidative stress and inflammation in cells, contributing to adverse health effects.

Case Study 1: Occupational Exposure

A case study examining workers exposed to isocyanates in the polyurethane industry reported a significant incidence of respiratory diseases among those with prolonged exposure. The study concluded that effective ventilation and personal protective equipment are critical in mitigating these risks .

Research Findings on Environmental Impact

Research has indicated that isocyanates can persist in the environment and may bioaccumulate in aquatic organisms. A study assessing the ecotoxicological effects found that exposure to isocyanates resulted in decreased survival rates in fish species, highlighting the need for careful management of these compounds in industrial settings .

Data Table: Toxicity Levels of Isocyanates

| Isocyanate Compound | LD50 (mg/kg) | Route of Exposure | Effects Observed |

|---|---|---|---|

| This compound | TBD | Inhalation | Respiratory irritation |

| Toluene diisocyanate (TDI) | 50 | Dermal | Sensitization, dermatitis |

| Hexamethylene diisocyanate | 40 | Inhalation | Severe respiratory effects |

属性

IUPAC Name |

3-(isocyanatomethyl)pentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6-9/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCKFEFIZJHSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947612-23-9 | |

| Record name | 3-(isocyanatomethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。